molecular formula C17H13NO4 B2945011 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 87872-57-9

8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2945011
CAS No.: 87872-57-9
M. Wt: 295.294
InChI Key: BAWGJERTTNYKTJ-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with aniline derivatives. The reaction is carried out in dry dimethylformamide (DMF) in the presence of diisopropylethylamine (DIEA) and propyl phosphoric acid anhydride (T3P) as a coupling agent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. This inhibition reduces fat absorption and can aid in weight management .

Comparison with Similar Compounds

    Coumarin: The parent compound, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness: 8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide stands out due to its specific substitution pattern, which imparts unique enzyme inhibitory properties. Its methoxy and carboxamide groups contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-methoxy-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWGJERTTNYKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DIEA (0.044 mL, 0.25 mmol) was added to 7-methoxy-3-carboxy-coumarin (0.050 g, 0.23 mmol) and HATU (0.095 g, 0.25 mmol) in 1 mL of dimethylformamide (DMF) with constant stirring at room temperature until a clear solution resulted. Subsequently, aniline (0.021 g, 0.23 mmol) was added and allowed to react overnight, when a yellow solid precipitated out of solution. The precipitate was filtered and dried under suction and then in vacuo to give 0.055 g of 1541H in an 82% yield: LCMS (ESI) m/z 296 (MH+).
Name
Quantity
0.044 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.021 g
Type
reactant
Reaction Step Two

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